5-Fluoro-amb-pica 5-Fluoro-amb-pica MMB2201 is a synthetic cannabinoid that combines methyl valinate with the 1-(5-fluoropentyl)-indole-3-keto subgroup of AM2201 The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1971007-87-0
VCID: VC0211409
InChI: InChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24)/t18-/m0/s1
SMILES: CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Molecular Formula: C20H27FN2O3
Molecular Weight: 362.4 g/mol

5-Fluoro-amb-pica

CAS No.: 1971007-87-0

Cat. No.: VC0211409

Molecular Formula: C20H27FN2O3

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-amb-pica - 1971007-87-0

Specification

CAS No. 1971007-87-0
Molecular Formula C20H27FN2O3
Molecular Weight 362.4 g/mol
IUPAC Name methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate
Standard InChI InChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24)/t18-/m0/s1
Standard InChI Key JFXASAFVUQVGEW-SFHVURJKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
SMILES CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Canonical SMILES CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Introduction

Chemical Structure and Nomenclature

Key Identifiers

Several identifiers are associated with 5-Fluoro-AMB-PICA:

  • CAS Number: 1971007-87-0 .

  • PubChem CID: 119058037 .

  • InChIKey: JFXASAFVUQVGEW-SFHVURJKSA-N .

These identifiers facilitate the compound's recognition across various chemical databases and research platforms.

Structural Analogues

5-Fluoro-AMB-PICA shares structural similarities with other synthetic cannabinoids such as 5F-MDMB-PICA and AMB-FUBINACA. These analogs differ primarily in their head group composition and side chain modifications, which significantly influence their pharmacological profiles .

Synthesis and Chemical Properties

Synthetic Pathway

The synthesis of 5-Fluoro-AMB-PICA typically involves the condensation of an indole derivative with a fluorinated alkyl halide, followed by amide bond formation with a methyl ester-bearing amino acid. This multi-step process requires precise control over reaction conditions to ensure high yield and purity.

Physical and Chemical Properties

5-Fluoro-AMB-PICA exhibits the following properties:

  • LogP: The compound has a calculated LogP value of 3.9, indicating moderate lipophilicity .

  • Hydrogen Bond Donors: 1 .

  • Hydrogen Bond Acceptors: 4 .

  • Rotatable Bonds: 10 .

These properties suggest that the compound is relatively hydrophobic, which may influence its interaction with lipid-rich environments such as cell membranes.

PropertyValueReference
Molecular Weight362.4 g/mol
LogP3.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count10

Pharmacology

Mechanism of Action

5-Fluoro-AMB-PICA acts as a potent agonist at cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. These receptors are G-protein-coupled receptors (GPCRs) involved in regulating various physiological processes, including pain perception, mood, and appetite . The compound's fluorinated side chain enhances its binding affinity to these receptors compared to non-fluorinated analogs.

In Vitro Studies

In vitro assays have demonstrated that 5-Fluoro-AMB-PICA exhibits high affinity for CB1 receptors, with KiK_i values in the low nanomolar range . Functional assays using [35S^35S]GTPγS have shown that the compound acts as a full agonist at these receptors, inducing robust signal transduction.

Table: Pharmacological Parameters

ParameterValueReference
CB1 KiK_i~1 nM
EC50 (Functional Assay)~2 nM

In Vivo Effects

Animal studies have revealed that administration of 5-Fluoro-AMB-PICA produces dose-dependent effects such as hypothermia, catalepsy, and analgesia in mice. These effects are reversible by CB1 antagonists like rimonabant, confirming the involvement of cannabinoid receptors .

Toxicology

Acute Toxicity

Acute exposure to high doses of 5-Fluoro-AMB-PICA can result in severe toxic effects, including respiratory depression, cardiovascular instability, and seizures. These effects are consistent with those observed for other potent synthetic cannabinoids.

Table: Reported Toxic Effects

EffectObservationReference
Respiratory DepressionSevere
Cardiovascular InstabilityModerate
SeizuresSevere

Forensic Implications

Detection in Biological Samples

Forensic laboratories employ advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to detect and quantify 5-Fluoro-AMB-PICA in biological samples. These methods provide high sensitivity and specificity.

Table: Analytical Techniques for Detection

TechniqueSensitivitySpecificity
LC-MSHighHigh
GC-MSModerateHigh

Legal Status

Due to its potential for abuse and adverse health effects, many countries have classified 5-Fluoro-AMB-PICA as a controlled substance under their respective drug laws.

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